molecular formula C13H18O3 B7995923 3,5-Dimethyl-4-methoxyphenethyl acetate

3,5-Dimethyl-4-methoxyphenethyl acetate

Cat. No.: B7995923
M. Wt: 222.28 g/mol
InChI Key: RUBDKIJPLVADEC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-12(5-6-16-11(3)14)8-10(2)13(9)15-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBDKIJPLVADEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxyphenethyl acetate typically involves the esterification of 3,5-dimethyl-4-methoxyphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4-methoxybenzoic acid or 3,5-Dimethyl-4-methoxyacetophenone.

    Reduction: 3,5-Dimethyl-4-methoxyphenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-methoxyphenethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenethyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in further biochemical pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1443345-00-3
  • Molecular Formula : C₁₃H₁₈O₃ (calculated from molecular weight 222.28)
  • Purity : 97.0% (as per commercial specifications) .

Structural Features :
This compound consists of a phenethyl backbone substituted with two methyl groups at positions 3 and 5, a methoxy group at position 4, and an acetate ester at the terminal ethyl group. Its molecular weight (222.28) and ester functionality distinguish it from simpler aromatic esters or ketones.

Comparison with Structurally Similar Compounds

Structural Analogues in Hydroxyacetophenones

Several hydroxyacetophenones with chlorine and methoxy substituents () share structural similarities but differ in functional groups:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Melting Point (°C)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) C₉H₉ClO₃ 200.62 Cl, OH, CH₂OH 97–98
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) C₉H₉ClO₃ 200.62 Cl, OH, OCH₃ 107–110
3,5-Dimethyl-4-methoxyphenethyl acetate (1443345-00-3) C₁₃H₁₈O₃ 222.28 CH₃ (3,5), OCH₃ (4), CH₂COOCH₃ Not reported

Key Differences :

  • Functional Groups : The target compound is an acetate ester, while others are ketones with hydroxyl or hydroxymethyl groups. This impacts polarity and solubility.

Fluorinated and Iodinated Esters

Fluorinated and iodinated analogues () highlight the role of halogen substituents:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Applications/Notes
Ethyl 3,5-difluoro-4-methoxyphenylacetate (691905-11-0) C₁₁H₁₂F₂O₃ 230.21 F (3,5), OCH₃ (4), CH₂COOEt Higher electronegativity; potential use in pharmaceuticals
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate (85828-82-6) C₂₃H₂₀I₂O₄ 638.12 I (3,5), OCH₃ (4), phenoxy-OCH₃ Bulky iodine atoms; possible radiopharmaceutical applications

Key Differences :

  • Halogen Effects : Fluorine increases electronegativity and metabolic stability, whereas iodine adds steric bulk and may confer radioimaging utility .
  • Molecular Weight : The iodinated compound’s higher molecular weight (638.12) limits its bioavailability compared to the target compound (222.28).

Acetophenone Derivatives

The acetophenone derivative 3,5-Dimethyl-2-methoxyacetophenone (CAS 147623-18-5, ) differs in backbone structure:

  • Molecular Formula : C₁₁H₁₄O₂ vs. C₁₃H₁₈O₃.
  • Functional Groups : A ketone group replaces the acetate ester, reducing hydrolytic stability but increasing reactivity in condensation reactions .

Caffeic Acid Derivatives

Caffeic acid (3,4-Dihydroxybenzeneacrylic acid, ) and its esters contrast in polarity and applications:

  • Polarity : Caffeic acid’s carboxylic acid and dihydroxy groups make it highly polar, whereas the target compound’s ester and methoxy groups enhance lipophilicity.
  • Applications : Caffeic acid is used in food, cosmetics, and pharmacology, while the target compound’s ester functionality may suit fragrance or polymer industries .

Biological Activity

3,5-Dimethyl-4-methoxyphenethyl acetate is a compound of interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings surrounding this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16O3C_{12}H_{16}O_3. Its structure includes a phenethyl group with two methyl groups at the 3 and 5 positions and a methoxy group at the 4 position. This unique arrangement contributes to its biological activity.

Property Value
Molecular Weight208.26 g/mol
Boiling Point210 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
E. coli50
Staphylococcus aureus30

These results suggest that the compound may serve as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound against several cancer cell lines. The compound was found to inhibit cell proliferation effectively:

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)120
A549 (lung cancer)150

The observed IC50 values indicate that the compound can significantly reduce cell viability in these cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation and microbial metabolism.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into microbial membranes, causing disruption and subsequent cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various phenethyl derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .

Case Study 2: Cancer Cell Line Studies

In another research effort focusing on anticancer properties, researchers treated HeLa and A549 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis .

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